Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane is a chemical compound with the molecular formula C9H10F3NO2Si. It is known for its unique structural properties, which include a trifluoromethyl group and a nitro group attached to a phenyl ring, along with a trimethylsilyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane typically involves the reaction of 2,3,4-trifluoro-5-nitrobenzene with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trifluoromethyl and nitro groups influence the electronic properties of the phenyl ring, making it more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(phenyl)silane
- Trimethyl(4-nitrophenyl)silane
- Trimethyl(2,3,4-trifluorophenyl)silane
Uniqueness
Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane is unique due to the combination of trifluoromethyl and nitro groups on the phenyl ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in the synthesis of complex organic molecules and in various research applications .
Biological Activity
Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane is an organosilicon compound characterized by a trimethylsilyl group attached to a phenyl ring that features trifluoro and nitro substitutions. Its molecular formula is C9H10F3NO2Si, with a molecular weight of approximately 249.26 g/mol. The unique structural features of this compound suggest potential applications in various fields, including materials science and pharmaceuticals.
Chemical Structure and Properties
The presence of trifluoro and nitro groups enhances the reactivity of this compound. These functional groups influence the electronic properties of the phenyl ring, potentially making it more susceptible to nucleophilic attacks. This compound is synthesized through the reaction of 2,3,4-trifluoro-5-nitrobenzene with trimethylchlorosilane in the presence of a base like triethylamine under anhydrous conditions.
Potential Biological Interactions
Research indicates that compounds with nitro groups can have various biological effects, including:
- Antimicrobial Activity : Nitro compounds are often investigated for their ability to inhibit bacterial growth.
- Antitumor Properties : Some nitro-substituted compounds have shown promise in cancer research as potential antitumor agents.
- Enzyme Inhibition : The reactivity of the trifluoromethyl group may allow for interactions with biological macromolecules such as proteins and enzymes.
The mechanism of action for this compound is likely linked to its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trifluoromethyl and nitro groups can significantly influence its reactivity patterns and interactions with biological targets.
Case Study 1: Antimicrobial Activity
A study on structurally similar nitro compounds demonstrated significant antimicrobial activity against several bacterial strains. Compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL against Gram-positive bacteria.
Case Study 2: Antitumor Properties
Research on nitro-substituted aromatic compounds has revealed potential antitumor effects through mechanisms involving apoptosis induction in cancer cell lines. For instance, derivatives of nitrobenzene have been shown to inhibit cell proliferation effectively in vitro.
Comparative Analysis Table
The following table compares this compound with other related compounds regarding their structural features and potential biological activities.
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Trifluoro & Nitro groups | Potential antimicrobial & antitumor |
4-Nitrophenylacetylene | Nitro group only | Strong electrophilic character |
Ethynyltrimethylsilane | Lacks nitro group | Used as a building block |
Properties
IUPAC Name |
trimethyl-(2,3,4-trifluoro-5-nitrophenyl)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2Si/c1-16(2,3)6-4-5(13(14)15)7(10)9(12)8(6)11/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEPVXTVKXWQQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=C(C(=C1)[N+](=O)[O-])F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444790 |
Source
|
Record name | Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186315-89-9 |
Source
|
Record name | Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.